molecular formula C21H22FN5OS B11393978 N-(2,4-dimethylphenyl)-3-ethyl-6-(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

N-(2,4-dimethylphenyl)-3-ethyl-6-(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B11393978
M. Wt: 411.5 g/mol
InChI Key: JCXYQRUZTOUNSS-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-3-ETHYL-6-(4-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines

Properties

Molecular Formula

C21H22FN5OS

Molecular Weight

411.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-3-ethyl-6-(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

InChI

InChI=1S/C21H22FN5OS/c1-4-17-24-25-21-27(17)26-18(14-6-8-15(22)9-7-14)19(29-21)20(28)23-16-10-5-12(2)11-13(16)3/h5-11,18-19,26H,4H2,1-3H3,(H,23,28)

InChI Key

JCXYQRUZTOUNSS-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1NC(C(S2)C(=O)NC3=C(C=C(C=C3)C)C)C4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-3-ETHYL-6-(4-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with thiadiazole intermediates under controlled conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-3-ETHYL-6-(4-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHYLPHENYL)-3-ETHYL-6-(4-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazolothiadiazines and triazole derivatives, such as:

Uniqueness

What sets N-(2,4-DIMETHYLPHENYL)-3-ETHYL-6-(4-FLUOROPHENYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE apart is its unique combination of substituents, which confer specific chemical and biological properties. The presence of the 2,4-dimethylphenyl and 4-fluorophenyl groups enhances its binding affinity to certain molecular targets, while the triazolothiadiazine core provides a versatile scaffold for further functionalization .

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